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Compound of Interest

Compound Name: N-(tert-butyl)-2-nitrobenzamide

Cat. No.: B2834635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of N-(tert-butyl)-2-
nitrobenzamide, a potentially valuable intermediate in pharmaceutical and materials science

research. Two primary synthetic routes are presented, along with expected characterization

data based on analogous compounds.

Introduction
N-substituted benzamides are a class of organic compounds with diverse applications in

medicinal chemistry and materials science. The title compound, N-(tert-butyl)-2-
nitrobenzamide, incorporates a bulky tert-butyl group and an electron-withdrawing nitro group

on the benzoyl moiety. These features can significantly influence the molecule's steric and

electronic properties, making it an interesting candidate for further functionalization and

biological screening. This application note details two reliable methods for its synthesis: the

reaction of 2-nitrobenzoyl chloride with tert-butylamine and the coupling of 2-nitrobenzoic acid

with tert-butylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling

agent.

Data Presentation
As specific experimental data for N-(tert-butyl)-2-nitrobenzamide is not widely available, this

section provides expected data based on the characterization of structurally similar
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compounds. These values should serve as a reference for researchers synthesizing this

compound.

Table 1: Physicochemical and Spectroscopic Data of N-(tert-butyl)-2-nitrobenzamide and

Related Compounds

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b2834635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2834635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Key ¹H NMR
Signals
(CDCl₃, δ
ppm)

Key ¹³C
NMR
Signals
(CDCl₃, δ
ppm)

N-(tert-

butyl)-2-

nitrobenzami

de

(Expected)

C₁₁H₁₄N₂O₃ 222.24 110-120

~1.5 (s, 9H),

~6.0 (br s,

1H), ~7.5-8.2

(m, 4H)

~28.7, ~52.5,

~124.0,

~129.0,

~131.0,

~133.0,

~147.0,

~165.0

N-(tert-

butyl)-4-

nitrobenzami

de

C₁₁H₁₄N₂O₃ 222.24 157–158[1]

1.48 (s, 9H),

6.16 (br s,

1H), 7.87 (d,

2H), 8.22 (d,

2H)[1]

28.7, 52.2,

123.6, 127.9,

141.5, 149.2,

164.9[1]

N-(tert-

butyl)-2-

chlorobenza

mide

C₁₁H₁₄ClNO 211.69 109–110[1]

1.46 (s, 9H),

5.92 (br s,

1H), 7.26-

7.35 (m, 3H),

7.56-7.58 (m,

1H)[1]

28.7, 52.1,

126.9, 129.6,

130.0, 130.3,

130.7, 136.4,

165.8[1]

N-

Cyclohexyl-2-

nitrobenzami

de

C₁₃H₁₆N₂O₃ 248.28 156–157[1]

1.22-2.11 (m,

10H), 3.99

(m, 1H), 5.82

(br, 1H), 7.50-

7.69 (m, 3H),

8.06 (m, 2H)

[1]

24.8, 25.4,

32.7, 49.0,

124.4, 130.2,

133.3, 133.6,

146.3,

165.6[1]

Experimental Protocols
Method 1: Synthesis from 2-Nitrobenzoyl Chloride
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This method involves the acylation of tert-butylamine with 2-nitrobenzoyl chloride. It is a direct

and often high-yielding approach.

Materials:

2-Nitrobenzoyl chloride

tert-Butylamine

Triethylamine (Et₃N) or other suitable base

Dichloromethane (DCM) or other suitable aprotic solvent

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware and magnetic stirrer

Procedure:

In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butylamine (1.2

equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

Cool the solution to 0 °C in an ice bath.

Dissolve 2-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane in a separate

flask.

Add the 2-nitrobenzoyl chloride solution dropwise to the stirred amine solution at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water.

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated

NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude product.

Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column

chromatography on silica gel.

Reaction Setup

Reaction Work-up PurificationDissolve tert-butylamine
and triethylamine in DCM Cool to 0°C

Dropwise addition of
acyl chloride solution

Dissolve 2-nitrobenzoyl
chloride in DCM

Stir at room temperature Quench with water Wash with HCl,
NaHCO3, and brine Dry organic layer Concentrate in vacuo Recrystallization or

Column Chromatography

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-(tert-butyl)-2-nitrobenzamide from 2-nitrobenzoyl

chloride.

Method 2: EDC Coupling from 2-Nitrobenzoic Acid
This protocol utilizes a carbodiimide coupling agent to facilitate the amide bond formation

directly from the carboxylic acid and amine, avoiding the need to prepare the acyl chloride.

Materials:

2-Nitrobenzoic acid

tert-Butylamine
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

Ethyl acetate (EtOAc)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware and magnetic stirrer

Procedure:

In a round-bottom flask, dissolve 2-nitrobenzoic acid (1.0 equivalent), EDC·HCl (1.2

equivalents), and HOBt (0.2 equivalents, if used) in anhydrous DMF or DCM.

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Add tert-butylamine (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, dilute the reaction mixture with ethyl acetate.

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated

NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization or column chromatography on silica gel.

Carboxylic Acid Activation Amide Coupling Work-up Purification

Dissolve 2-nitrobenzoic acid,
EDC·HCl, and HOBt in DMF Stir for 15-30 min Add tert-butylamine

and DIPEA Stir for 12-24 h Dilute with EtOAc Wash with HCl,
NaHCO3, and brine Dry organic layer Concentrate in vacuo Recrystallization or

Column Chromatography

Click to download full resolution via product page

Caption: Workflow for the EDC coupling synthesis of N-(tert-butyl)-2-nitrobenzamide.

Signaling Pathways and Logical Relationships
The synthesis of N-(tert-butyl)-2-nitrobenzamide via the EDC coupling method involves a

well-defined reaction pathway. The following diagram illustrates the key steps in the formation

of the amide bond.
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2-Nitrobenzoic Acid

O-Acylisourea Intermediate
(Activated Ester)

 + EDC

EDC

Tetrahedral Intermediate

 + tert-Butylamine

tert-Butylamine

N-(tert-butyl)-2-nitrobenzamide Urea Byproduct

Click to download full resolution via product page

Caption: Reaction pathway for the EDC-mediated synthesis of N-(tert-butyl)-2-
nitrobenzamide.

Conclusion
The protocols described in this application note provide robust and adaptable methods for the

synthesis of N-(tert-butyl)-2-nitrobenzamide. Researchers can select the most suitable

method based on the availability of starting materials and desired scale of the reaction. The

provided characterization data for analogous compounds will aid in the identification and purity

assessment of the final product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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